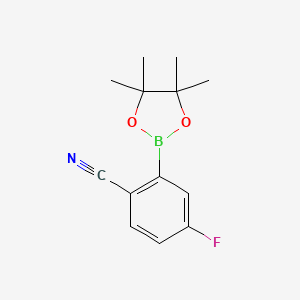

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

説明

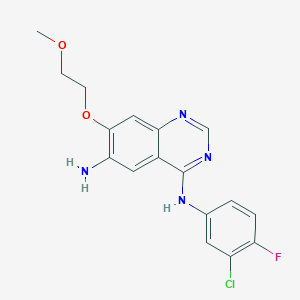

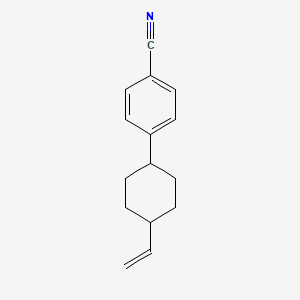

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H15BFNO2 . It is also known by other names such as 2-Cyano-5-fluorophenylboronic acid pinacol ester .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a fluoro group and a complex boron-containing group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.07 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 247.1179870 g/mol . It has a topological polar surface area of 42.2 Ų .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Crystal Structure Studies : This compound is synthesized and characterized using spectroscopy and X-ray diffraction, with density functional theory (DFT) calculations to analyze molecular structures, vibrational properties, and spectroscopic data. The studies confirm the consistency of DFT-optimized molecular structures with crystal structures obtained via X-ray diffraction (Wu et al., 2021).

Applications in Detection and Sensing

Detection of Hydrogen Peroxide : A series of boronate ester fluorescence probes, including derivatives of this compound, have been synthesized for hydrogen peroxide detection. The study explores the fluorescence response of these probes to H2O2, highlighting the impact of different functional groups (Lampard et al., 2018).

Fluorescence Probes for Peroxide-Based Explosives Detection : The compound has been utilized in the synthesis of organic thin-film fluorescence probes for detecting peroxide-based explosives. It highlights the importance of boron ester or acid as functional groups for reactive activity with H2O2 (Fu et al., 2016).

Medical and Biological Applications

Benzoyl Peroxide Detection and Zebrafish Imaging : A near-infrared fluorescence probe based on this compound has been developed for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish, showcasing potential applications in quantitative detection and biological studies (Tian et al., 2017).

Boronated Phosphonium Salts for Biological Applications : Boronated phosphonium salts, including derivatives of this compound, have been prepared and characterized. These compounds demonstrate potential applications in in vitro cytotoxicity and cellular uptake, particularly relevant in medical research (Morrison et al., 2010).

Fluorescent Prochelator for Oxidative Stress : The compound is used in the development of boronic ester-based fluorescent prochelators that respond to transition metal ions and H2O2, providing insights into oxidative stress in biological systems (Hyman & Franz, 2012).

Material Science and Chemistry

Synthesis of Heteroaryl-Linked Benzimidazoles : This compound is used in microwave-assisted synthesis of heteroaryl-substituted benzimidazoles, highlighting its role in facilitating efficient chemical syntheses (Rheault et al., 2009).

Conjugated Polymers in Electronics : It has been incorporated into conjugated polymers with potential applications in electronics, showcasing the versatility of this compound in material science (Zhu et al., 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULLJYIMHRJPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623313 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

CAS RN |

463335-96-8 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)